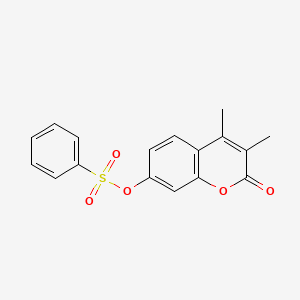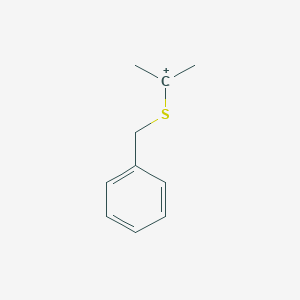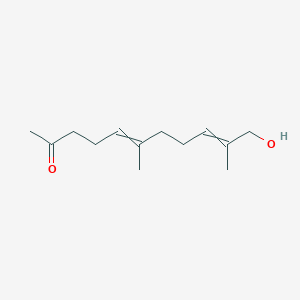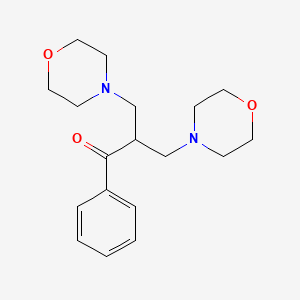![molecular formula C17H28O2 B14368581 Octyl (bicyclo[2.2.1]hept-5-en-2-yl)acetate CAS No. 92773-36-9](/img/structure/B14368581.png)
Octyl (bicyclo[2.2.1]hept-5-en-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl (bicyclo[2.2.1]hept-5-en-2-yl)acetate is an organic compound characterized by its unique bicyclic structure. This compound is notable for its applications in various fields, including chemistry, biology, and industry. Its structure consists of an octyl group attached to a bicyclo[2.2.1]hept-5-en-2-yl moiety, which is further connected to an acetate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Octyl (bicyclo[2.2.1]hept-5-en-2-yl)acetate typically involves the esterification of bicyclo[2.2.1]hept-5-en-2-yl acetate with octanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiols derivatives.
Aplicaciones Científicas De Investigación
Octyl (bicyclo[2.2.1]hept-5-en-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structure.
Industry: Utilized in the production of specialty chemicals and as a fragrance ingredient in perfumery.
Mecanismo De Acción
The mechanism of action of Octyl (bicyclo[2.2.1]hept-5-en-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, inhibiting their activity. Additionally, the acetate group can undergo hydrolysis, releasing the active bicyclic moiety, which can then interact with cellular components.
Comparación Con Compuestos Similares
Bicyclo[2.2.1]hept-5-en-2-yl acetate: Shares the bicyclic structure but lacks the octyl group.
Octyl acetate: Contains the octyl group but lacks the bicyclic structure.
Bicyclo[2.2.1]hept-5-en-2-yl methanol: Similar bicyclic structure with a hydroxyl group instead of an acetate group.
Uniqueness: Octyl (bicyclo[2.2.1]hept-5-en-2-yl)acetate is unique due to the combination of its bicyclic structure and the octyl group, which imparts distinct chemical and physical properties. This combination enhances its solubility in organic solvents and its reactivity in various chemical reactions, making it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
92773-36-9 |
|---|---|
Fórmula molecular |
C17H28O2 |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
octyl 2-(2-bicyclo[2.2.1]hept-5-enyl)acetate |
InChI |
InChI=1S/C17H28O2/c1-2-3-4-5-6-7-10-19-17(18)13-16-12-14-8-9-15(16)11-14/h8-9,14-16H,2-7,10-13H2,1H3 |
Clave InChI |
OAPCPNHIXKPKNU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC(=O)CC1CC2CC1C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,8-Diamino-3,7-bis[4-(hexyloxy)phenoxy]naphthalene-1,5-dione](/img/structure/B14368498.png)
![1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}-2-methylcyclopropane](/img/structure/B14368503.png)



![N-(4-Cyanophenyl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14368543.png)
![4-Chloro-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14368555.png)
![Diethyl 3-[(trimethylsilyl)oxy]pentanedioate](/img/structure/B14368557.png)

![6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione](/img/structure/B14368570.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl dodecanoate](/img/structure/B14368573.png)



